molecular formula C6H8F2O B13575904 1-Cyclobutyl-2,2-difluoroethan-1-one

1-Cyclobutyl-2,2-difluoroethan-1-one

Cat. No.: B13575904
M. Wt: 134.12 g/mol
InChI Key: BYFJCTVXGUYEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutyl-2,2-difluoroethan-1-one is an organic compound with the molecular formula C6H8F2O. It features a cyclobutyl ring attached to a difluoroethanone moiety. This compound is notable for its unique structure, which combines a four-membered cyclobutyl ring with a difluorinated ethanone group, making it an interesting subject for chemical research and industrial applications .

Preparation Methods

The synthesis of 1-Cyclobutyl-2,2-difluoroethan-1-one typically involves the following steps:

    Fluorination: The addition of fluorine atoms to the ethanone moiety.

One common synthetic route involves the reaction of cyclobutyl lithium with difluoroacetyl chloride under controlled conditions to yield this compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

1-Cyclobutyl-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cyclobutyl-2,2-difluoroethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclobutyl-2,2-difluoroethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethanone moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include metabolic processes where the compound is modified by enzymes .

Comparison with Similar Compounds

1-Cyclobutyl-2,2-difluoroethan-1-one can be compared with other cyclobutyl and difluorinated compounds:

    Cyclobutyl Compounds: Similar compounds include cyclobutyl ketones and alcohols, which share the cyclobutyl ring but differ in functional groups.

    Difluorinated Compounds: Compounds like 1,1-difluoroethane and difluoroacetyl derivatives share the difluorinated moiety but differ in the attached groups.

The uniqueness of this compound lies in its combination of a cyclobutyl ring with a difluoroethanone group, providing distinct chemical and physical properties .

Properties

Molecular Formula

C6H8F2O

Molecular Weight

134.12 g/mol

IUPAC Name

1-cyclobutyl-2,2-difluoroethanone

InChI

InChI=1S/C6H8F2O/c7-6(8)5(9)4-2-1-3-4/h4,6H,1-3H2

InChI Key

BYFJCTVXGUYEJC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.